REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([S:9][C:10]2[N:14]([CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH3:26])[C:13]([CH2:27][O:28]CC3C=CC(OC)=CC=3)=[N:12][C:11]=2[CH:38]([CH3:40])[CH3:39])[CH:5]=[C:6]([Cl:8])[CH:7]=1.N(CC1N(CC)C(C(C)C)=C(SC2C=C(F)C=C(F)C=2)N=1)=[N+]=[N-]>>[Cl:8][C:6]1[CH:5]=[C:4]([S:9][C:10]2[N:14]([CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH3:26])[C:13]([CH2:27][OH:28])=[N:12][C:11]=2[CH:38]([CH3:39])[CH3:40])[CH:3]=[C:2]([Cl:1])[CH:7]=1
|
Name
|
5-(3,5-dichlorophenylthio)-1-dodecyl-4-isopropyl-2-(p-methoxybenzyloxymethyl)-1H-imidazole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=C(C1)Cl)SC1=C(N=C(N1CCCCCCCCCCCC)COCC1=CC=C(C=C1)OC)C(C)C
|
Name
|
Example 16
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])CC=1N(C(=C(N1)SC1=CC(=CC(=C1)F)F)C(C)C)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C=C(C1)Cl)SC1=C(N=C(N1CCCCCCCCCCCC)CO)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |